![molecular formula C14H19F4NSn B14278320 1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine CAS No. 137812-29-4](/img/structure/B14278320.png)
1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine is a fluorinated organotin compound It is characterized by the presence of a piperidine ring attached to a tetrafluorophenyl group, which is further substituted with a trimethylstannyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine typically involves the following steps:
Formation of the Tetrafluorophenyl Intermediate: The starting material, 2,3,5,6-tetrafluorophenyl, is prepared through halogenation reactions.
Introduction of the Trimethylstannyl Group: The tetrafluorophenyl intermediate undergoes a reaction with trimethyltin chloride in the presence of a catalyst, such as palladium, to form the trimethylstannyl derivative.
Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution reaction of the trimethylstannyl derivative with piperidine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
化学反応の分析
Types of Reactions
1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of tin.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like halides and nucleophiles are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, oxidized or reduced tin compounds, and coupled products with new carbon-carbon bonds.
科学的研究の応用
1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Medicinal Chemistry: Researchers investigate its potential as a precursor for drug development.
Catalysis: It serves as a ligand or catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can undergo transmetalation, where the tin atom transfers its organic group to another metal, such as palladium, in coupling reactions. The fluorinated phenyl group enhances the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trimethylstannyl group.
2,3,5,6-Tetrafluoro-4-methylpyridine: Contains a pyridine ring instead of a piperidine ring.
4-trifluoromethyl-2,3,5,6-tetrafluorothiophenol: Features a thiophenol group instead of a piperidine ring.
特性
CAS番号 |
137812-29-4 |
|---|---|
分子式 |
C14H19F4NSn |
分子量 |
396.01 g/mol |
IUPAC名 |
trimethyl-(2,3,5,6-tetrafluoro-4-piperidin-1-ylphenyl)stannane |
InChI |
InChI=1S/C11H10F4N.3CH3.Sn/c12-7-6-8(13)10(15)11(9(7)14)16-4-2-1-3-5-16;;;;/h1-5H2;3*1H3; |
InChIキー |
ICQWNZDIXWJSMB-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C1=C(C(=C(C(=C1F)F)N2CCCCC2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


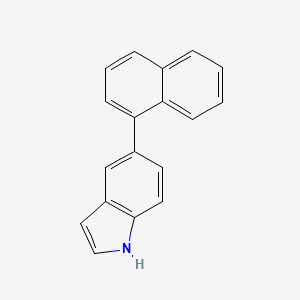

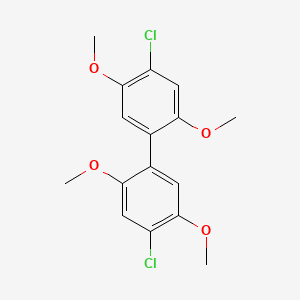
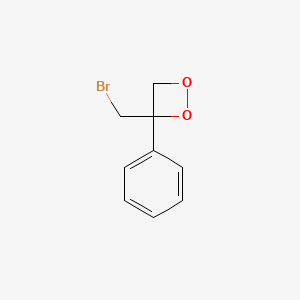
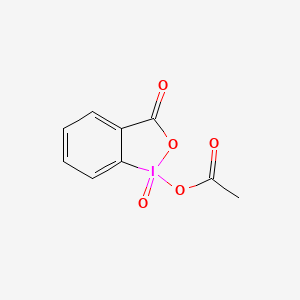

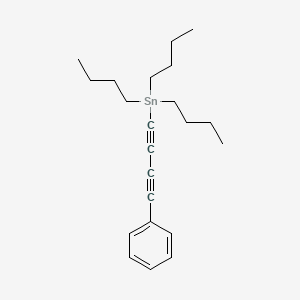
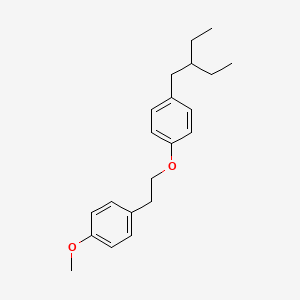
![6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol](/img/structure/B14278280.png)
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)
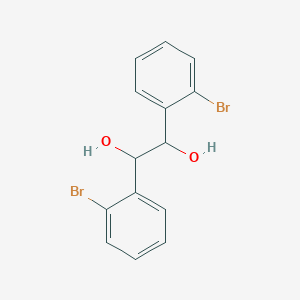
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)

